Unveiling CEP-Lysine-d4: A Technical Guide for Researchers
Unveiling CEP-Lysine-d4: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on Nε-(Carboxyethyl)lysine-d4 (CEP-Lysine-d4)
This technical guide provides a comprehensive overview of Nε-(Carboxyethyl)lysine-d4 (CEP-Lysine-d4), a critical tool for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and age-related diseases. This document outlines its chemical properties, structure, and applications, with a focus on its role as an internal standard in mass spectrometry-based quantitative analysis.
Core Concepts: Understanding CEP-Lysine-d4
Nε-(Carboxyethyl)lysine (CEP) is a biomarker for oxidative damage and is particularly associated with the pathogenesis of age-related macular degeneration (AMD). CEP is formed from the adduction of lipid-derived reactive aldehydes to lysine (B10760008) residues in proteins. CEP-Lysine-d4 is a stable isotope-labeled form of CEP-lysine, containing four deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for accurate quantification of endogenous CEP-lysine in biological samples using mass spectrometry.[1]
Chemical Identity and Structure
CEP-Lysine-d4 is chemically known as (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid.[1] The four deuterium atoms are located on the carboxyethyl group, providing a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule.
Below is a 2D representation of the chemical structure of CEP-Lysine-d4.
Caption: 2D diagram illustrating the linkage of the carboxyethylpyrrole (CEP) moiety to the epsilon-amino group of a lysine residue, with deuterium labeling on the ethyl group.
Quantitative Data Summary
The following table summarizes the key quantitative and physicochemical properties of CEP-Lysine-d4.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆D₄N₂O₄ | [1][2][3] |
| CAS Number | 2702446-72-6 | [1][2][3][4] |
| Molecular Weight | 272.33 g/mol | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |
| Predicted Boiling Point | 499.18 °C at 760 Torr | [2] |
| Predicted Density | 1.277 g/cm³ | [2] |
| Predicted pKa | 2.51 | [2] |
Experimental Protocols: Quantification of CEP-Lysine
CEP-Lysine-d4 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of CEP-lysine in biological matrices such as plasma, serum, and tissue homogenates.
General Workflow for LC-MS/MS Quantification
The following diagram outlines a typical workflow for the quantification of CEP-lysine using CEP-Lysine-d4 as an internal standard.
Caption: A generalized workflow for the quantification of CEP-lysine in biological samples using an internal standard and LC-MS/MS.
Detailed Methodological Steps:
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Sample Preparation:
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A known amount of the biological sample (e.g., plasma, tissue homogenate) is taken.
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A precise amount of CEP-Lysine-d4 internal standard solution is added ("spiked") into the sample.[5]
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For total CEP-lysine measurement (protein-bound and free), proteins are precipitated, typically with a cold organic solvent like acetonitrile (B52724) or methanol.[5] The supernatant is collected for analysis of free CEP-lysine. For the analysis of protein-bound CEP-lysine, the protein pellet is subjected to hydrolysis.
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Protein Hydrolysis: The protein pellet is subjected to acid or enzymatic hydrolysis to release the CEP-lysine adducts from the protein backbone. Acid hydrolysis is commonly performed using 6 M HCl at elevated temperatures.
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Extraction and Cleanup:
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Following hydrolysis, the sample is often purified using solid-phase extraction (SPE) to remove interfering substances such as salts and lipids. This step is crucial for robust and reproducible LC-MS/MS analysis.
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LC-MS/MS Analysis:
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The purified extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
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Chromatographic Separation: A reversed-phase C18 column is typically used to separate CEP-lysine and CEP-Lysine-d4 from other sample components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is commonly employed.[6]
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Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both CEP-lysine and CEP-Lysine-d4 are monitored. The transition for CEP-Lysine-d4 will have a mass-to-charge ratio (m/z) that is 4 Da higher than that of the unlabeled CEP-lysine.
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Quantification:
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The concentration of CEP-lysine in the original sample is determined by calculating the ratio of the peak area of the endogenous CEP-lysine to the peak area of the CEP-Lysine-d4 internal standard. This ratio is then compared to a standard curve generated using known concentrations of unlabeled CEP-lysine and a fixed concentration of the internal standard.
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Signaling Pathways and Logical Relationships
The formation of CEP adducts is a consequence of lipid peroxidation, a key feature of oxidative stress. The following diagram illustrates the pathway leading to the formation of CEP-lysine adducts.
Caption: A simplified signaling pathway showing the generation of CEP-lysine adducts from the oxidation of polyunsaturated fatty acids.
This technical guide serves as a foundational resource for researchers working with CEP-Lysine-d4. For specific applications and troubleshooting, it is recommended to consult the cited literature and the manufacturer's technical documentation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CEP-Lysine-d4 CAS#: 2702446-72-6 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CEP-Lysine-d4 | 2702446-72-6 [chemicalbook.com]
- 5. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
